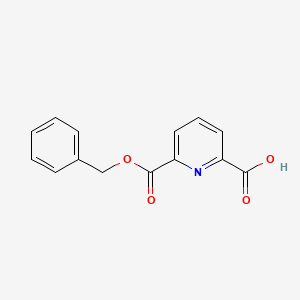

6-((Benzyloxy)carbonyl)picolinic acid

Description

Properties

Molecular Formula |

C14H11NO4 |

|---|---|

Molecular Weight |

257.24 g/mol |

IUPAC Name |

6-phenylmethoxycarbonylpyridine-2-carboxylic acid |

InChI |

InChI=1S/C14H11NO4/c16-13(17)11-7-4-8-12(15-11)14(18)19-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,16,17) |

InChI Key |

BUGIQUUGSSDEMD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=CC=CC(=N2)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Synthetic Accessibility : Carbamoyl-substituted derivatives (e.g., 6-(Benzylcarbamoyl)picolinic acid) exhibit higher yields (up to 87%) compared to heteroaryl analogs (e.g., thiophene-derived: 56%), likely due to steric and electronic effects during amide bond formation .

- Protective Group Utility : The Cbz group in this compound serves a distinct role in protecting reactive sites, unlike carbamoyl groups in other derivatives, which directly participate in target engagement (e.g., enzyme inhibition) .

Physicochemical Properties

- Lipophilicity : The XLogP3 value of 6-(3-Ethoxyphenyl)picolinic acid (3.3) exceeds that of carbamoyl derivatives (estimated ~1.5–2.5), suggesting enhanced membrane permeability but reduced aqueous solubility.

- Hydrogen Bonding: Derivatives with carbamoyl groups (e.g., 6-(Benzylcarbamoyl)picolinic acid) possess higher hydrogen-bond acceptor counts (4 vs.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-((benzyloxy)carbonyl)picolinic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via carbamate formation at the 6-position of picolinic acid. A common approach involves reacting picolinic acid derivatives with benzyl chloroformate in the presence of a base like triethylamine. Solvent choice (e.g., THF or dichloromethane) and temperature (0–25°C) critically affect reaction efficiency. For example, derivatives with electron-withdrawing substituents may require extended reaction times or higher temperatures to achieve >80% yield . Post-synthesis, purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is recommended.

Q. How can researchers validate the structural integrity of this compound derivatives?

- Methodological Answer : Characterization should include:

- 1H NMR : Key peaks include aromatic protons (δ 7.2–8.5 ppm) and benzyloxy methylene protons (δ ~5.3 ppm, singlet).

- ESI-MS : Molecular ion peaks (e.g., [M−H]⁻ at m/z 255.23 for 6-(benzylcarbamoyl)picolinic acid) confirm molecular weight .

- HPLC : Purity assessment (>95%) using a C18 column and acetonitrile/water gradient .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of dust/aerosols.

- Store at 2–8°C in airtight containers to prevent degradation .

- Dispose of waste via licensed chemical disposal services due to potential ecotoxicity .

Advanced Research Questions

Q. How can contradictory biological activity data be resolved for structurally similar derivatives?

- Methodological Answer : Discrepancies often arise from substituent effects. For instance, replacing benzyl with 4-methoxybenzyl in carbamoyl derivatives alters steric and electronic properties, impacting inhibitory activity against metallo-β-lactamases . To resolve contradictions:

- Perform dose-response assays (IC50 comparisons).

- Use molecular docking to assess binding affinity variations.

- Validate with orthogonal assays (e.g., fluorescence quenching) .

Q. What strategies optimize reaction yields for derivatives with bulky substituents?

- Methodological Answer : Bulky groups (e.g., thiophen-2-ylmethyl) hinder carbamate formation. Mitigation strategies include:

- Using high-boiling solvents (DMF, 80°C) to enhance solubility.

- Adding catalytic DMAP to accelerate acylation.

- Employing microwave-assisted synthesis for reduced reaction time (e.g., 30 minutes vs. 12 hours) .

Q. How does the compound’s stability under acidic/basic conditions affect its application in drug discovery?

- Methodological Answer : The benzyloxycarbonyl (Cbz) group is base-labile. Stability testing in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) is critical. For example:

- Acidic conditions : Hydrolysis of the Cbz group occurs within 24 hours at pH < 2, limiting oral bioavailability.

- Basic conditions : Stable at pH 8–10, making it suitable for prodrug strategies .

Q. What analytical techniques are most effective for detecting trace impurities in synthesized batches?

- Methodological Answer :

- LC-MS/MS : Identifies low-abundance impurities (e.g., de-esterified byproducts) with detection limits <0.1%.

- NMR relaxation studies : Detect residual solvents (e.g., THF) at ppm levels .

- Elemental analysis : Confirms stoichiometry (C, H, N within ±0.4% of theoretical) .

Data Analysis and Experimental Design

Q. How should researchers design experiments to assess the compound’s interaction with metalloenzymes?

- Methodological Answer :

- Kinetic assays : Measure enzyme inhibition (e.g., NDMBL-1) using nitrocefin hydrolysis monitored at 482 nm.

- ITC (Isothermal Titration Calorimetry) : Quantify binding constants (Kd) and stoichiometry.

- X-ray crystallography : Resolve co-crystal structures to identify key binding residues (e.g., Zn²⁺ coordination sites) .

Q. What computational tools can predict the compound’s reactivity in complex biological matrices?

- Methodological Answer :

- DFT calculations : Model electron density maps to predict nucleophilic attack sites.

- MD simulations : Assess stability in lipid bilayers or serum proteins.

- ADMET predictors : Estimate logP (2.1–2.5), BBB permeability, and CYP450 interactions .

Notes for Methodological Rigor

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.